Methyl morpholine-3-carboxylate hydrochloride

Descripción general

Descripción

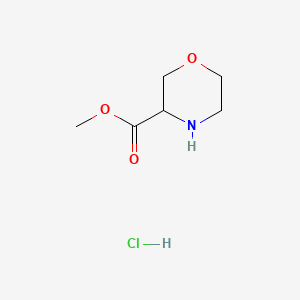

Methyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl morpholine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Another method involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions, resulting in the formation of substituted morpholines, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl morpholine-3-carboxylate hydrochloride has the molecular formula and a molecular weight of 195.64 g/mol. Its structure features a morpholine ring substituted with a methyl group and a carboxylate ester, stabilized by a hydrochloride salt. The compound's unique stereochemistry plays a crucial role in its reactivity and biological activity.

Synthesis of Complex Organic Molecules

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as cyclization, substitution, and reduction. The compound's ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups into the morpholine ring, enhancing its utility in synthetic chemistry.

Research indicates that this compound exhibits notable biological properties:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against several bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values for common strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results highlight its potential as an antibacterial agent.

- Cytotoxic Activity : In vitro studies show that the compound can inhibit the growth of cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 15.5 |

| PC-3 | 22.8 |

The cytotoxic effects were evaluated using flow cytometry, indicating that the compound induces apoptosis in prostate cancer cells.

Pharmaceutical Intermediate

Due to its unique structural properties, this compound is investigated as a pharmaceutical intermediate. Its potential role in drug formulation and development is being explored, particularly concerning its efficacy and safety profiles.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of morpholine derivatives, this compound was tested alongside other compounds. It demonstrated superior inhibition against Gram-positive bacteria compared to its analogs.

Study Design : The study involved testing various morpholine derivatives for their antibacterial activity.

Findings : The compound exhibited significant bacterial growth inhibition at low concentrations, indicating its potential therapeutic applications against resistant strains.

Case Study: Cancer Cell Line Inhibition

A separate investigation focused on the impact of this compound on prostate cancer cells revealed promising results regarding its cytotoxicity.

Study Design : The study utilized multiple prostate cancer cell lines to assess the compound's effects on cell viability.

Findings : Results indicated that the compound effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of methyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl morpholine-4-carboxylate hydrochloride

- Ethyl morpholine-3-carboxylate hydrochloride

- Methyl morpholine-2-carboxylate hydrochloride

Uniqueness

Methyl morpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .

Actividad Biológica

Methyl morpholine-3-carboxylate hydrochloride (MMCH) is a derivative of morpholine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, drawing from diverse research findings.

Chemical Structure and Properties

This compound features a morpholine ring with a carboxylate group, enhancing its solubility and stability. Its molecular formula is C₇H₁₄ClN₁O₂, with a molecular weight of approximately 195.64 g/mol. The compound exists as a hydrochloride salt, which is crucial for its applications in various biochemical contexts.

The biological activity of MMCH is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or activator depending on the target:

- Enzyme Modulation : MMCH has been shown to influence metabolic pathways by binding to active or allosteric sites on enzymes, thereby modulating their activity.

- Signal Transduction : The compound can interact with cellular receptors, affecting signal transduction pathways that are critical for various physiological responses.

Biological Activity and Applications

MMCH's unique structure allows it to selectively interact with biological targets, making it valuable in drug development and research. The following table summarizes key biological activities observed in studies:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential antimicrobial activity against various pathogens. | |

| Enzyme Inhibition | Modulates the activity of enzymes involved in metabolic pathways. | |

| Pharmacological Potential | Investigated for roles in drug development due to its unique morpholine structure. | |

| Interaction with Receptors | Acts as a ligand influencing receptor activity and downstream signaling. |

Case Studies

-

Antitubercular Activity :

Research indicates that MMCH derivatives may have antitubercular properties. In studies involving the optimization of compounds targeting Mycobacterium tuberculosis, MMCH was noted for its ability to inhibit essential bacterial enzymes . -

Mechanistic Studies :

A study focusing on triazine derivatives highlighted the importance of morpholine moieties, including MMCH, in enhancing solubility and pharmacokinetic profiles while demonstrating significant antibacterial effects . These findings suggest that MMCH can be a critical component in developing next-generation antibiotics.

Comparative Analysis

When compared to similar compounds such as methyl morpholine-4-carboxylate hydrochloride and ethyl morpholine-3-carboxylate hydrochloride, MMCH exhibits distinct biological properties due to its specific substitution pattern on the morpholine ring. This uniqueness can lead to variations in reactivity and stability, making it suitable for targeted applications in research and industry.

Propiedades

IUPAC Name |

methyl morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWULSIFJKMWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655078 | |

| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214686-81-3 | |

| Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.